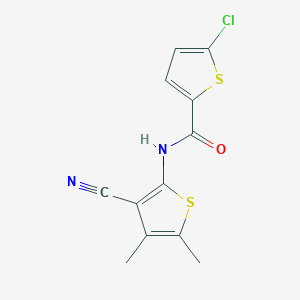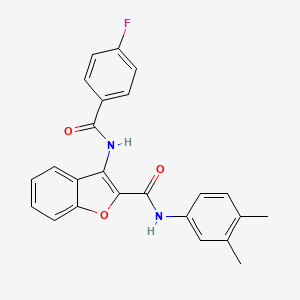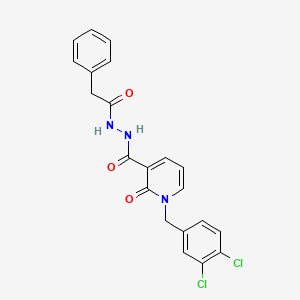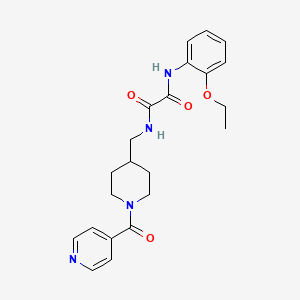
N1-(2-ethoxyphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with different reagents, its behavior under various conditions, and the products it forms.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Orexin-1 Receptor Antagonism for Stress-Related Disorders
Compounds structurally related to N1-(2-ethoxyphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide have been studied for their potential as orexin-1 receptor antagonists. These antagonists are explored for their ability to attenuate stress-induced hyperarousal without producing hypnotic effects, indicating a novel therapeutic strategy for treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Novel Synthetic Routes
Research has also focused on developing novel synthetic approaches for di- and mono-oxalamides, leveraging structures similar to the compound . These synthetic methodologies provide a foundation for the production of a wide range of compounds with potential pharmacological applications (Mamedov et al., 2016).
Role in Binge Eating Disorders
Studies have explored the role of orexin-1 receptor mechanisms in compulsive food consumption and binge eating in animal models. The results indicate that selective antagonism at OX1R could be a novel pharmacological treatment for eating disorders with a compulsive component, suggesting another therapeutic avenue for compounds targeting the orexin pathway (Piccoli et al., 2012).
Electrocatalytic Reactions and Oxidation Processes
N-Oxyl compounds, including those related to the structure of N1-(2-ethoxyphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide, have been extensively used as catalysts for selective oxidation of organic molecules. These compounds find applications in both laboratory and industrial settings for electrocatalytic reactions, highlighting their versatility beyond pharmacological uses (Nutting et al., 2018).
Antipsychotic Potential through 5-HT2A Receptor Inverse Agonism
Research into N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) carbamide and its dihydroxybutanedioate salt has shown potent inverse agonist activity at 5-HT2A receptors, with implications for treating psychotic disorders. This suggests that compounds with similar activity profiles may offer new therapeutic options for conditions like schizophrenia and other psychoses (Vanover et al., 2006).
Safety And Hazards
The safety and hazards of a compound are determined through toxicological studies. This can include studying its acute and chronic toxicity, carcinogenicity, and environmental impact.
Orientations Futures
Future directions could involve further studies on the compound’s properties, potential applications, and ways to improve its synthesis.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, not all of this information may be available. It’s always a good idea to consult primary literature sources or databases for the most accurate and up-to-date information.
Propriétés
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-2-30-19-6-4-3-5-18(19)25-21(28)20(27)24-15-16-9-13-26(14-10-16)22(29)17-7-11-23-12-8-17/h3-8,11-12,16H,2,9-10,13-15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRZXJFELVIOQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-ethoxyphenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

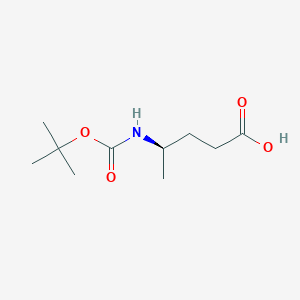
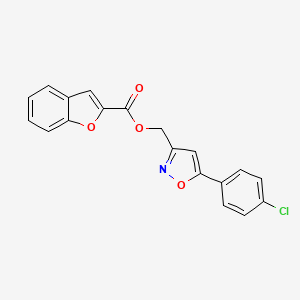
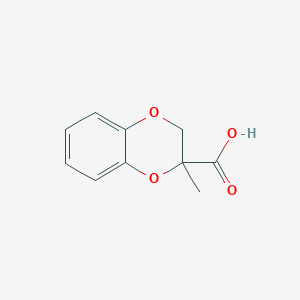
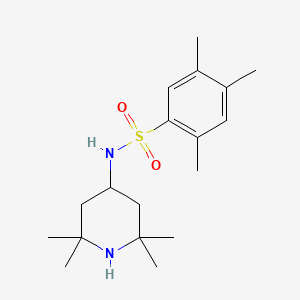
![8-(3-((2,5-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978097.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid](/img/structure/B2978098.png)

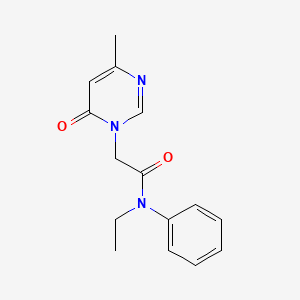
![Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2978102.png)
![2-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1H-imidazole hydroiodide](/img/structure/B2978105.png)
